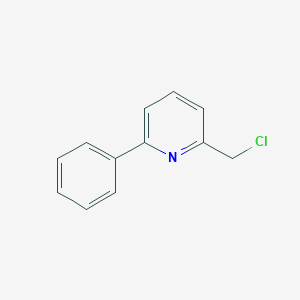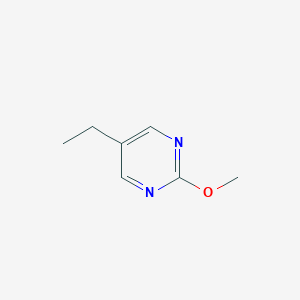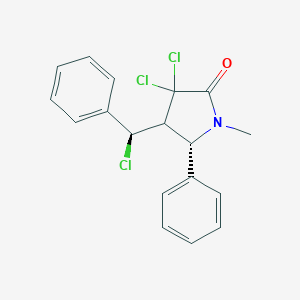
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous nucleoside that plays an important role in various physiological and pathological processes, including cardiovascular function, inflammation, and neuronal activity. The adenosine A1 receptor is widely distributed in the brain, heart, and other organs, and is involved in the regulation of various physiological functions. DPCPX has been widely used in scientific research to investigate the role of adenosine A1 receptor in various biological processes.
Mechanism Of Action
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is a selective antagonist of the adenosine A1 receptor, which means that it blocks the binding of adenosine to the receptor and prevents its activation. Adenosine A1 receptor activation is known to inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP, which plays an important role in various physiological processes. By blocking the adenosine A1 receptor, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can modulate the activity of various signaling pathways and affect the physiological functions of cells and tissues.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone depend on the specific biological system being studied. In general, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been shown to modulate the activity of various signaling pathways and affect the physiological functions of cells and tissues. For example, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been shown to inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP in various cell types, including neurons, astrocytes, and smooth muscle cells. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has also been shown to affect the release of neurotransmitters, such as dopamine and glutamate, and modulate the activity of ion channels, such as calcium channels and potassium channels.
Advantages And Limitations For Lab Experiments
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other adenosine receptors or other signaling pathways. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is also relatively stable and can be easily synthesized or purchased from commercial sources. However, one of the limitations of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is its relatively low solubility in water, which can make it difficult to use in certain experimental systems. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can also have off-target effects at high concentrations or in certain cell types, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone in scientific research. One direction is the investigation of the role of adenosine A1 receptor in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can be used to study the effect of adenosine A1 receptor blockade on disease progression and to identify potential therapeutic targets. Another direction is the development of new analogs or derivatives of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone that can improve its solubility, selectivity, or pharmacokinetic properties. These analogs or derivatives can be used to study the role of adenosine A1 receptor in various biological processes and to develop new drugs for the treatment of diseases.
Synthesis Methods
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone can be synthesized using a variety of methods, including the condensation of alpha-chlorobenzylamine with 3,3-dichloro-1-methyl-5-phenylpyrrolidin-2-one, or the reaction of alpha-chlorobenzylamine with 3,3-dichloro-1-methyl-5-phenylpyrrolidin-2-one in the presence of a base such as potassium carbonate. The synthesis of 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been widely used in scientific research to investigate the role of adenosine A1 receptor in various biological processes. For example, 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has been used to study the effect of adenosine A1 receptor on synaptic transmission in the hippocampus, the role of adenosine A1 receptor in the regulation of blood pressure, and the effect of adenosine A1 receptor on the proliferation and differentiation of neural stem cells. 3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone has also been used to investigate the role of adenosine A1 receptor in the pathogenesis of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
CAS RN |
141032-42-0 |
|---|---|
Product Name |
3,3-Dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone |
Molecular Formula |
C18H16Cl3NO |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
(5S)-3,3-dichloro-4-[(R)-chloro(phenyl)methyl]-1-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H16Cl3NO/c1-22-16(13-10-6-3-7-11-13)14(18(20,21)17(22)23)15(19)12-8-4-2-5-9-12/h2-11,14-16H,1H3/t14?,15-,16+/m0/s1 |
InChI Key |
PACBIDNYBJLZNM-MERJSTESSA-N |
Isomeric SMILES |
CN1[C@@H](C(C(C1=O)(Cl)Cl)[C@H](C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
SMILES |
CN1C(C(C(C1=O)(Cl)Cl)C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(C(C(C1=O)(Cl)Cl)C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
synonyms |
3,3-DCBMPP 3,3-dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone 3,3-dichloro-4-(alpha-chlorobenzyl)-1-methyl-5-phenyl-2-pyrrolidinone, (4alpha(R*),5beta)-(+)(-)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



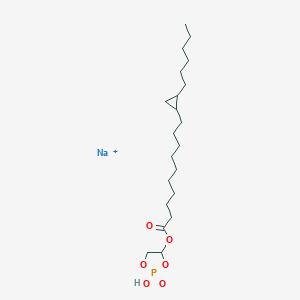

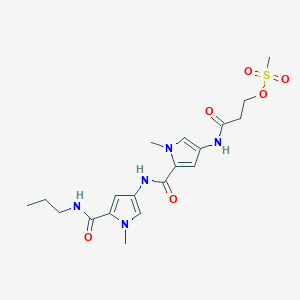
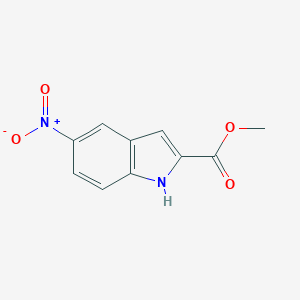
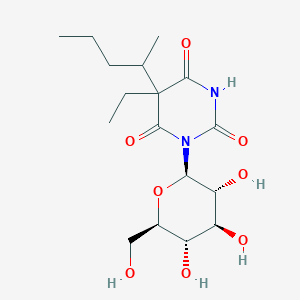

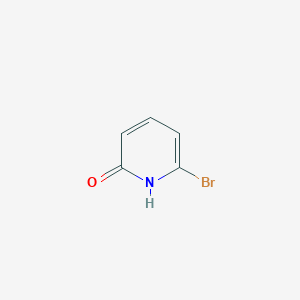
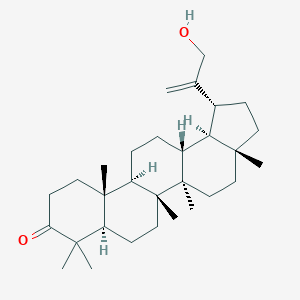
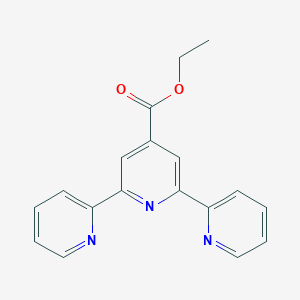
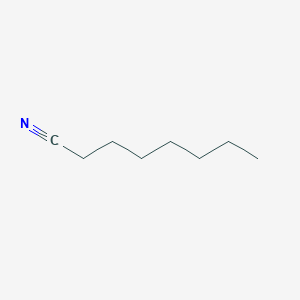
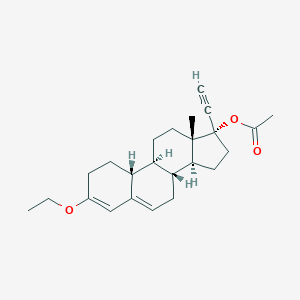
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
